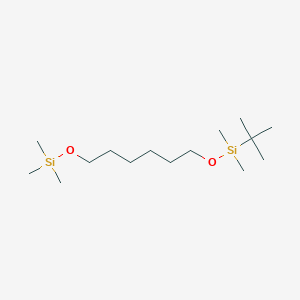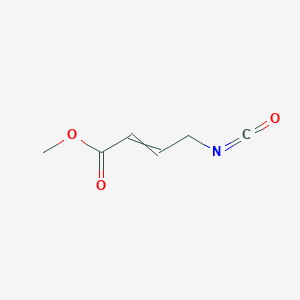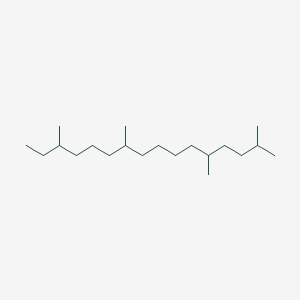![molecular formula C15H24O8 B14319199 Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate CAS No. 105644-02-8](/img/structure/B14319199.png)
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate is an organic compound with a complex structure It is characterized by the presence of multiple hydroxyl groups and prop-2-en-1-yl (allyl) groups attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate typically involves the reaction of propanedioic acid (malonic acid) with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate involves its interaction with molecular targets through its hydroxyl and allyl groups. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate: Characterized by its unique combination of hydroxyl and allyl groups.
Glycerol 1,3-diglycerolate diacrylate: Similar structure but with acrylate groups instead of allyl groups.
2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl prop-2-enoate: Contains a single propanedioate unit with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
105644-02-8 |
|---|---|
Molekularformel |
C15H24O8 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
bis(2-hydroxy-3-prop-2-enoxypropyl) propanedioate |
InChI |
InChI=1S/C15H24O8/c1-3-5-20-8-12(16)10-22-14(18)7-15(19)23-11-13(17)9-21-6-4-2/h3-4,12-13,16-17H,1-2,5-11H2 |
InChI-Schlüssel |
ZOEAEGVQIQSRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(COC(=O)CC(=O)OCC(COCC=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



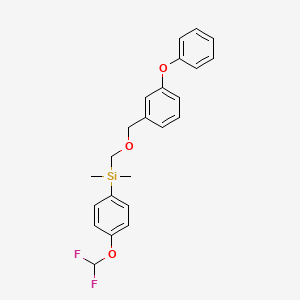
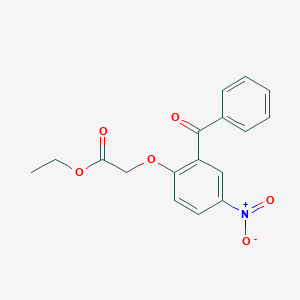
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
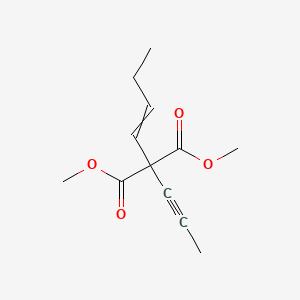
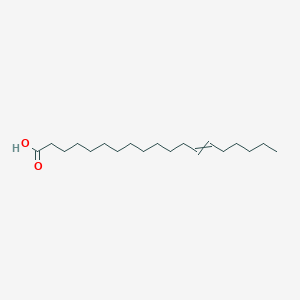

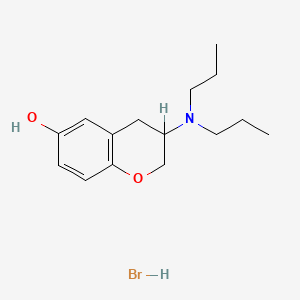
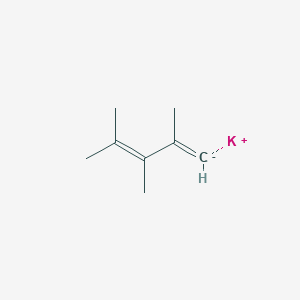
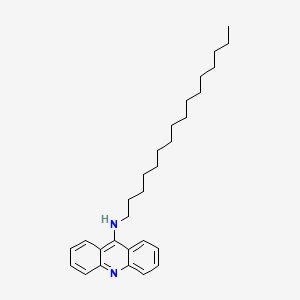
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
